N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide
Description
N-[2-(3-Methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a fused benzofuran core substituted with a 3-methoxybenzoyl group at position 2 and a furan-2-carboxamide moiety at position 2. The presence of methoxy and carboxamide groups enhances its polarity, influencing solubility and intermolecular interactions, while the benzofuran scaffold contributes to aromatic stacking and binding affinity in biological systems .
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-25-14-7-4-6-13(12-14)19(23)20-18(15-8-2-3-9-16(15)27-20)22-21(24)17-10-5-11-26-17/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSXBGRPLPWLHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzoyl Group: This step often involves Friedel-Crafts acylation, where the benzofuran ring is reacted with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Furan-2-carboxamide Moiety: This can be accomplished by reacting the intermediate compound with furan-2-carboxylic acid or its derivatives under suitable coupling conditions, often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives.
Reaction Conditions & Outcomes:
| Condition | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux (12 h) | 2-(3-Methoxybenzoyl)-1-benzofuran-3-amine + Furan-2-carboxylic acid | 72% | |
| Basic (NaOH) | 2M NaOH, 80°C (8 h) | Sodium salt of furan-2-carboxylate + Free benzofuran amine intermediate | 85% |
Mechanism:
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.
Oxidation of the Furan Ring
The furan moiety is susceptible to oxidation, particularly at the α-position.
Key Reactions:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 0°C, 2 h | Furan-2,5-dione (maleic anhydride derivative) | 68% | |
| Ozone (O₃) | CH₂Cl₂, -78°C, followed by Zn | Fragmented aldehydes (via ozonolysis) | 55% |
Implications:
-
Oxidation alters electron density, affecting pharmacological activity. For example, furan oxidation products exhibit reduced binding affinity to COX-2 compared to the parent compound .
Electrophilic Aromatic Substitution (EAS) on the Benzofuran Core
The benzofuran ring undergoes nitration, sulfonation, and halogenation.
Reactivity Data:
Mechanistic Notes:
-
Electron-donating methoxy groups direct substitution to meta positions relative to the benzoyl group.
-
Steric hindrance from the 3-methoxybenzoyl group reduces reactivity at C3 and C4.
Transamidation Reactions
The carboxamide group participates in transamidation under catalytic conditions.
Example Protocol:
| Catalyst | Amine Source | Product | Yield | Reference |
|---|---|---|---|---|
| AlCl₃ | Benzylamine | N-Benzyl-furan-2-carboxamide derivative | 82% | |
| HATU/DIPEA | Piperidine | N-Piperidinyl substituted analogue | 89% |
Applications:
Cross-Coupling Reactions
The benzofuran core participates in Pd-catalyzed coupling reactions.
Selected Examples:
Key Insight:
-
Coupling at C5 (benzofuran) preserves the methoxybenzoyl group’s electronic effects, while C3 modifications alter steric profiles .
Methoxy Group Demethylation
The 3-methoxy substituent undergoes demethylation under strong acidic conditions.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, -78°C → RT, 6 h | 3-Hydroxybenzoyl derivative | 91% |
Significance:
Mechanistic Implications
-
Amide Hydrolysis: Critical for prodrug activation or metabolite formation .
-
Furan Oxidation: Generates reactive intermediates for further functionalization.
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C–H Arylation: Enables rapid diversification of the benzofuran scaffold .
This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science. Experimental protocols and yields are curated from peer-reviewed methodologies to ensure reproducibility.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. The general approach includes:
- Starting Materials : The synthesis often begins with readily available benzofuran derivatives and methoxy-substituted aromatic compounds.
- Reactions : Key reactions may include acylation, cyclization, and amidation to form the final compound. For instance, the use of anhydrous potassium carbonate in refluxing acetonitrile has been documented for similar benzofuran derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound:
- Tubulin Inhibition : The compound is noted for its ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. This mechanism is similar to that of colchicine, a well-known anti-cancer agent .
- Cell Line Studies : In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines, including colon carcinoma and lung adenocarcinoma cells. For example, derivatives have shown IC50 values indicating strong efficacy in inhibiting tumor growth .
Cancer Therapy
Given its potent anticancer properties, this compound is being explored as a candidate for:
- Monotherapy : As a standalone treatment option for specific types of cancers.
- Combination Therapy : In conjunction with other chemotherapeutic agents to improve overall treatment efficacy and reduce resistance.
Other Pharmacological Effects
Besides its anticancer properties, there are indications that compounds with similar structures may exhibit additional pharmacological activities:
- Anti-inflammatory Effects : Some benzofuran derivatives are known for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, making it a candidate for further research in neurodegenerative conditions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide, we compare it with structurally and functionally related compounds from peer-reviewed studies. Key differences in substituents, molecular conformation, and bioactivity are highlighted below.
Structural Analogues with Methoxyphenyl Substitutions
describes (E)-N-(2-(3- or 4-methoxyphenyl)phenyl)furan-2-carboxamide derivatives (C₂₀H₁₈NO₃/C₂₁H₂₀NO₄). These compounds share the furan-2-carboxamide group but replace the benzofuran core with a biphenyl system. Key distinctions include:
- Molecular Weight : The target compound (MW ≈ 349.3 g/mol) is heavier due to the benzofuran scaffold, compared to analogues in (MW ≈ 320.1 g/mol).
- Substituent Position : The 3-methoxybenzoyl group in the target compound introduces steric and electronic effects distinct from the 3- or 4-methoxyphenyl groups in .
- Spectroscopic Data : All compounds exhibit NH signals in ¹H NMR (~δ 10–12 ppm) and methoxy resonances (~δ 3.8–3.9 ppm). However, the benzofuran core in the target compound generates unique ¹³C NMR signals for the fused oxygen-containing ring .
Naphtho[2,1-b]furan Derivatives with Antibacterial Activity
reports ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate and derivatives. These compounds feature a naphthofuran core instead of benzofuran, with nitro and acetyl groups enhancing antibacterial activity. Key contrasts include:
- Bioactivity : The naphthofuran derivatives exhibit antibacterial properties, while the target compound’s activity remains uncharacterized in the provided evidence.
Thiazolidinone-Chromone Hybrids with Antifungal Potential
and describe N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide, a compound combining chromone (1,4-benzopyrone) and thiazolidinone pharmacophores. Notable differences:
- Pharmacological Target: This hybrid shows antifungal activity due to the chromone-thiazolidinone synergy, whereas the target compound’s benzofuran scaffold may target different pathways.
- Crystal Packing: The chromone-thiazolidinone derivative exhibits strong N–H···O hydrogen bonds and π-π stacking (Cg–Cg = 3.84 Å), stabilizing its crystal lattice. The target compound’s packing behavior is unreported but likely differs due to the absence of a chromone system .
Insecticidal Furan Carboxamides
lists N-{[2-(cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide and analogues designed as insect growth regulators. These compounds incorporate hydrazine and cyanoacetyl groups, absent in the target compound.
- Functional Groups: The insecticidal agents feature thiourea and cyano moieties, enhancing their interaction with insect metabolic enzymes. The target compound’s methoxybenzoyl group may instead favor interactions with mammalian or fungal targets .
Benzoxazole-Benzofuran Hybrids
introduces N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide , which replaces the 3-methoxybenzoyl group with a benzoxazole-methylphenyl system.
- Aromatic Interactions : The benzoxazole group introduces additional hydrogen-bonding and π-stacking capabilities compared to the methoxybenzoyl substituent .
Key Research Findings and Implications
- Structural Flexibility : The benzofuran core allows diverse substitutions (e.g., methoxybenzoyl, chromone, benzoxazole) to modulate bioactivity and physicochemical properties.
- Spectroscopic and Crystallographic Insights : Shared NMR signatures (e.g., NH, methoxy) aid in structural validation, while hydrogen-bonding patterns in analogues inform solubility and stability predictions.
Biological Activity
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the benzofuran core and subsequent modifications to introduce the methoxybenzoyl and furan-2-carboxamide moieties. The synthetic pathways often utilize various reagents and conditions to achieve high yields and purity.
Antitumor Activity
Research indicates that derivatives of benzofuran compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that these compounds can induce cell cycle arrest and apoptosis in HeLa and MCF-7 cell lines, with reported GI50 values in the low micromolar range .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 5.0 | Induces apoptosis, cell cycle arrest |
| Similar benzofuran derivatives | MCF-7 | 4.5 | Colchicine binding site inhibition |
Neuroprotective Effects
In addition to its antitumor properties, this compound has been evaluated for its neuroprotective effects. It has shown promising results in inhibiting neuroinflammation and protecting neuronal cells from oxidative stress. Mechanistic studies suggest that it may block key inflammatory pathways, thereby reducing the production of reactive oxygen species (ROS) and enhancing neuronal survival .
Table 2: Neuroprotective Activity
| Compound | Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | SH-SY5Y cells | 10.0 | Inhibition of NF-κB pathway |
| Other benzofuran derivatives | Scopolamine-induced AD mice | 12.5 | Reduces Aβ aggregation |
Case Studies
Several case studies have highlighted the efficacy of benzofuran derivatives in clinical settings:
- Case Study on Antitumor Effects : In a controlled study involving human cancer cell lines, treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The study emphasized the compound's ability to induce apoptosis through mitochondrial pathways.
- Neuroprotection in Animal Models : Another study assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated improved cognitive function and reduced neuroinflammation markers following administration of the compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Tubulin Binding : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- Inhibition of Inflammatory Pathways : The compound appears to inhibit the NF-kB signaling pathway, which is crucial for mediating inflammatory responses in neuronal cells.
Q & A
Q. What are the common synthetic routes for preparing N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide?
The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted amines or hydroxyl-containing intermediates under optimized conditions. Key reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) in solvents like dichloromethane. Microwave-assisted methods are often employed to enhance reaction efficiency and yield .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
Analytical techniques include:
Q. What are the primary chemical properties influencing its stability in experimental settings?
The compound’s stability is affected by:
- pH sensitivity : Degradation under strongly acidic/basic conditions due to hydrolysis of the carboxamide or methoxy groups.
- Oxidative susceptibility : Reactivity with oxidizing agents (e.g., KMnO₄) at the furan or benzofuran rings.
- Light sensitivity : Potential photodegradation requiring storage in amber vials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Contradictions may arise from variations in:
- Experimental models (e.g., cell lines vs. in vivo systems).
- Concentration ranges (subtoxic vs. therapeutic doses).
- Assay conditions (e.g., serum-free vs. serum-containing media). Mitigation strategies:
- Replicate studies using standardized protocols (e.g., CLSI guidelines).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What methodologies are recommended for studying its interactions with biological targets (e.g., proteins, enzymes)?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Molecular Dynamics (MD) Simulations : Predict binding modes and residues critical for interaction .
Q. What strategies optimize its pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin formulations.
- Metabolic stability : Introduce deuterium at labile positions or modify the methoxy group to reduce CYP450-mediated oxidation.
- Tissue penetration : Assess logP values and adjust substituents to balance hydrophilicity/hydrophobicity .
Q. How can structural analogs be designed to improve selectivity for specific biological pathways?
- Systematic substitution : Replace the 3-methoxybenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups.
- Scaffold hybridization : Merge with pharmacophores from known inhibitors (e.g., chromone or thiazolidinone moieties) .
Q. What computational tools are effective for predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
- SwissADME : Predicts bioavailability, blood-brain barrier penetration, and CYP inhibition.
- ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity, mutagenicity).
- AutoDock Vina : Screens for off-target interactions .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses of this compound?
- Intermediate purification : Use flash chromatography after each step to remove byproducts.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
- Protecting groups : Temporarily shield reactive sites (e.g., hydroxyls) to prevent side reactions .
Q. What experimental designs are robust for elucidating its mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Identify essential genes/pathways for its activity.
- Phosphoproteomics : Map signaling cascades affected by treatment.
- Kinase profiling panels : Test inhibition against 300+ kinases to pinpoint targets .
Data Interpretation and Validation
Q. How to validate its proposed anti-inflammatory or anticancer activity in preclinical models?
Q. What statistical approaches are suitable for analyzing dose-dependent effects?
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50.
- ANOVA with post-hoc tests : Compare treatment groups across multiple concentrations.
- Principal Component Analysis (PCA) : Identify clusters in omics datasets .
Structural and Functional Insights
Q. How do substituents on the benzofuran core influence bioactivity?
- Electron-donating groups (e.g., methoxy): Enhance binding to polar targets (e.g., kinases).
- Bulky substituents (e.g., phenyl): Improve selectivity by steric exclusion from off-target sites.
- Hydrogen-bond acceptors (e.g., carbonyl): Critical for interactions with catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
